2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid
Overview
Description
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 2,6-difluorophenyl group and a carboxylic acid group.
Scientific Research Applications
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Safety and Hazards
The safety data sheet for “2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-difluoroaniline with thiourea in the presence of a base to form the thiazole ring, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The thiazole ring can engage in cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to active sites of enzymes or receptors, modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
- 2-(2,6-Dichlorophenyl)thiazole-4-carboxylic acid
- 2-(2,6-Dimethylphenyl)thiazole-4-carboxylic acid
- 2-(2,6-Dibromophenyl)thiazole-4-carboxylic acid
Comparison: Compared to its analogs, 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid exhibits unique properties due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2S/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYUISIBOBUOEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=CS2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640662 | |
Record name | 2-(2,6-Difluorophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017452-64-0 | |
Record name | 2-(2,6-Difluorophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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